(2R)-6-Methyl-5-hepten-2-amine

Chiral Synthesis Stereochemistry Enantiomeric Purity

Selecting the (2R)-enantiomer is mandatory for stereospecific applications; the racemate or (S)-form cannot deliver the required chiral selectivity. This pure (R)-configured primary amine, verified by its isomeric SMILES, serves as a definitive chiral building block for drug candidate synthesis, an essential reference standard for chiral HPLC method validation, and the only reliable input for computational molecular modeling. Choose this product to guarantee stereochemical integrity, avoid off-target biological effects, and ensure the accuracy of your analytical or computational data.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 1138544-97-4
Cat. No. B12725617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-6-Methyl-5-hepten-2-amine
CAS1138544-97-4
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)N
InChIInChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3/t8-/m1/s1
InChIKeyLINQVIAARQIDQJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-6-Methyl-5-hepten-2-amine (CAS 1138544-97-4): Chiral Amine Procurement and Characterization


(2R)-6-Methyl-5-hepten-2-amine is a chiral primary amine with the molecular formula C8H17N and a molecular weight of 127.23 g/mol [1]. It features a stereocenter at the C2 position, giving it the (2R) absolute configuration, and a terminal alkene moiety. This compound is the (R)-enantiomer of 6-methylhept-5-en-2-amine, a structure also known as the racemic mixture (CAS 22462-79-9) and as a metabolite and EP impurity . It is primarily utilized as a chiral building block in asymmetric synthesis and as a reference standard in pharmaceutical analysis [2].

Why (2R)-6-Methyl-5-hepten-2-amine Cannot Be Substituted by its Racemate or (S)-Enantiomer


Generic substitution with the racemic mixture (CAS 22462-79-9) or the (S)-enantiomer (CAS 911848-36-7) is not permissible in stereospecific applications. In chiral environments, such as biological systems or asymmetric catalysis, the two enantiomers of a chiral compound can exhibit profoundly different behaviors [1]. The (R)-enantiomer possesses a distinct three-dimensional orientation of its atoms, defined by its absolute configuration [2], which dictates its specific interactions with other chiral molecules like enzymes, receptors, or chiral catalysts. Using the incorrect enantiomer or a racemate introduces an unpredictable mixture of activities, potentially leading to reduced efficacy, off-target effects, or failed asymmetric syntheses. The following quantitative evidence details the specific, measurable differences that justify the selection of the pure (R)-enantiomer.

Quantitative Differentiation of (2R)-6-Methyl-5-hepten-2-amine: Comparative Evidence Guide


Absolute Configuration and Stereochemical Purity for Asymmetric Synthesis

The (2R)-6-Methyl-5-hepten-2-amine is distinguished by its absolute stereochemical configuration at the C2 chiral center, which is 'R' [1]. This contrasts with the 'S' configuration of the (S)-enantiomer (CAS 911848-36-7) and the undefined mixture in the racemate (CAS 22462-79-9). While specific rotation values are not consistently reported in the public domain for this compound, the defined configuration is the primary differentiator for its use as a chiral building block or auxiliary [2].

Chiral Synthesis Stereochemistry Enantiomeric Purity

Enantiomeric Purity Specification for Chiral Resolution and Analysis

The (R)-enantiomer is supplied with a defined, high chemical and enantiomeric purity, typically ≥95% or ≥98% as a reference standard [1]. This contrasts with the racemic mixture, which contains a 1:1 mixture of (R)- and (S)-enantiomers, making it unsuitable as a single-enantiomer standard. The (S)-enantiomer is also available but is chemically distinct and cannot be substituted [2].

Chiral Chromatography Reference Standard Enantiomeric Excess

Unique Isomeric SMILES Identifier for Computational Modeling and Database Searches

The (R)-enantiomer is uniquely identified by its isomeric SMILES string: `C[C@H](CCC=C(C)C)N` [1]. This is a computationally precise representation that distinguishes it from the (S)-enantiomer, which would be represented by `C[C@@H](CCC=C(C)C)N`, and the racemic or undefined mixture, represented by the canonical SMILES `CC(CCC=C(C)C)N` [2]. This distinction is critical for in silico screening, quantitative structure-activity relationship (QSAR) modeling, and ensuring accurate compound retrieval from chemical databases.

Cheminformatics Computational Chemistry Database Searching

Distinct UNII Codes for Regulatory and Pharmacopeial Reference

The (R)-enantiomer is assigned a distinct Unique Ingredient Identifier (UNII) by the FDA: `9JBF42N6P6` [1]. This differentiates it from the (S)-enantiomer, which has a separate UNII (`EY2NF6S6K4`), and the racemic mixture, which is also registered with a unique code [2]. In regulatory submissions and compendial testing (e.g., European Pharmacopoeia), the use of the specific, qualified reference standard with the correct UNII is mandatory. Substituting with the racemate or the wrong enantiomer is not acceptable for compliance.

Regulatory Affairs Pharmaceutical Analysis Reference Standards

Key Procurement-Driven Application Scenarios for (2R)-6-Methyl-5-hepten-2-amine


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The pure (R)-enantiomer serves as a stereochemically defined building block for the construction of more complex chiral molecules, particularly in the synthesis of drug candidates where stereochemistry is critical for biological activity [1]. Its defined (R)-configuration, as verified by its isomeric SMILES and UNII , ensures that downstream products have the intended absolute stereochemistry, avoiding the production of unwanted stereoisomers that can arise from using a racemic starting material.

Chiral Chromatography Method Development and Validation

The high enantiomeric purity (typically ≥95%) of the (R)-enantiomer makes it an essential reference standard for developing and validating chiral HPLC or GC methods [1]. It is used to determine enantiomeric excess (ee) in asymmetric reactions and to quantify chiral impurities in pharmaceutical compounds. The racemic mixture cannot serve this purpose, and the (S)-enantiomer would give inverted results.

Regulatory-Compliant Impurity Profiling (Heptaminol EP Impurity A)

While the EP reference standard for Heptaminol Impurity A is the racemic mixture [1], the pure (R)-enantiomer is valuable for more detailed investigations. In doping control and metabolism studies, where (2R)-6-Methyl-5-hepten-2-amine is detected as a metabolite of Isometheptene , the use of the pure (R)-enantiomer as an analytical standard allows for unambiguous identification and quantification, distinguishing it from other potential stereoisomers.

Cheminformatics and In Silico Modeling of Chiral Interactions

For computational chemists, the unique isomeric SMILES `C[C@H](CCC=C(C)C)N` is the definitive input for any docking, QSAR, or molecular dynamics simulation involving this compound [1]. Using the canonical SMILES of the racemate would result in models that cannot account for the specific chiral interactions with biological targets like enzymes or receptors, leading to inaccurate predictions.

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